molecular formula C19H17FN2O2 B4971305 2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole

2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole

Cat. No. B4971305
M. Wt: 324.3 g/mol
InChI Key: CXWKZOYGNSXIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activation of Akt and ERK signaling pathways, which are known to promote cancer cell survival and proliferation. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole has been found to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects, which are attributed to its ability to inhibit oxidative stress and inflammation in the brain. Moreover, this compound has been shown to have analgesic effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole in lab experiments include its potent anti-cancer activity, minimal toxicity to normal cells, and ability to inhibit various signaling pathways involved in cancer cell growth and proliferation. However, the limitations include the need for further studies to optimize the synthesis method and understand the mechanism of action in detail.

Future Directions

There are several future directions for research on 2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole. One of the directions is to optimize the synthesis method to achieve higher yields and purity of the final product. Another direction is to study the mechanism of action in detail to understand the biochemical and physiological effects of this compound. Moreover, further studies are needed to explore the potential use of this compound in other research applications, such as pain management and neurodegenerative diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer therapy.

Synthesis Methods

The synthesis of 2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole has been achieved using various methods. One of the most common methods involves the reaction of 2-fluorobenzylamine with 2-formylphenylboronic acid, followed by cyclization with polyphosphoric acid. Another method involves the reaction of 2-fluorobenzylamine with 2-hydroxybenzaldehyde, followed by condensation with pyrrolidine-1-carboxylic acid and cyclization with polyphosphoric acid. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-(2-fluorobenzyl)-6-(1-pyrrolidinylcarbonyl)-1,3-benzoxazole has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[2-[(2-fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-6-2-1-5-13(15)12-18-21-16-8-7-14(11-17(16)24-18)19(23)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKZOYGNSXIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone

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